molecular formula C7H7BrO2S B6214097 2-bromo-5-ethylthiophene-3-carboxylic acid CAS No. 1160720-62-6

2-bromo-5-ethylthiophene-3-carboxylic acid

Cat. No.: B6214097
CAS No.: 1160720-62-6
M. Wt: 235.1
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Description

2-Bromo-5-ethylthiophene-3-carboxylic acid is an organic compound belonging to the thiophene family, characterized by a bromine atom at the second position, an ethyl group at the fifth position, and a carboxylic acid group at the third position on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 5-ethylthiophene-3-carboxylic acid

      Starting Material: 5-ethylthiophene-3-carboxylic acid.

      Reagents: Bromine (Br2) or N-bromosuccinimide (NBS).

      Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) at room temperature or slightly elevated temperatures. The bromination occurs selectively at the second position due to the electron-donating effect of the ethyl group.

  • Industrial Production Methods

    • Industrial synthesis often involves similar bromination reactions but on a larger scale, with careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors may be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., amines, thiols) under suitable conditions, forming new derivatives.

      Electrophilic Substitution: The thiophene ring can undergo further electrophilic substitution reactions, such as nitration or sulfonation, at positions other than the brominated site.

  • Oxidation and Reduction

      Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

      Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

Major Products

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Oxidation Products: Thiophene sulfoxides or sulfones.

    Reduction Products: Alcohol derivatives of the original carboxylic acid.

Scientific Research Applications

Chemistry

    Building Block for Synthesis: 2-Bromo-5-ethylthiophene-3-carboxylic acid serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

    Drug Development: The compound’s derivatives are explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Biological Probes: Modified versions of the compound can be used as probes to study biological processes involving thiophene-containing molecules.

Industry

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.

    Agriculture: Derivatives of the compound are investigated for use as pesticides or herbicides.

Mechanism of Action

The mechanism by which 2-bromo-5-ethylthiophene-3-carboxylic acid and its derivatives exert their effects depends on the specific application. In drug development, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in binding interactions and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-thiophenecarboxylic acid: Lacks the ethyl group, leading to different reactivity and applications.

    5-Ethylthiophene-3-carboxylic acid: Lacks the bromine atom, affecting its substitution reactions and electronic properties.

    2-Chloro-5-ethylthiophene-3-carboxylic acid: Chlorine instead of bromine, which may alter its reactivity and biological activity.

Uniqueness

2-Bromo-5-ethylthiophene-3-carboxylic acid is unique due to the combined presence of the bromine atom and the ethyl group, which influence its chemical reactivity and potential applications. The bromine atom facilitates various substitution reactions, while the ethyl group affects the compound’s electronic properties and steric interactions.

This compound’s versatility and unique properties make it a valuable subject of study in both academic and industrial research.

Properties

CAS No.

1160720-62-6

Molecular Formula

C7H7BrO2S

Molecular Weight

235.1

Purity

95

Origin of Product

United States

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